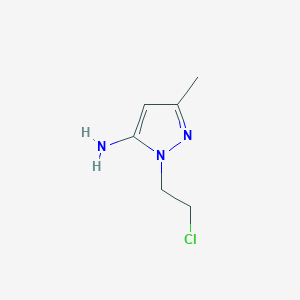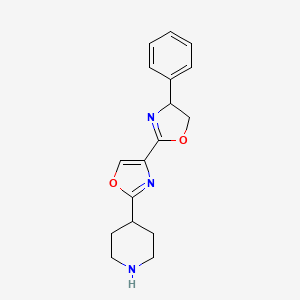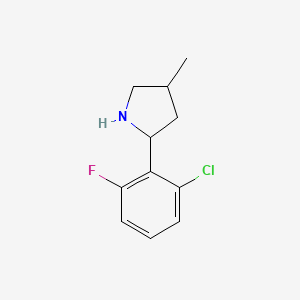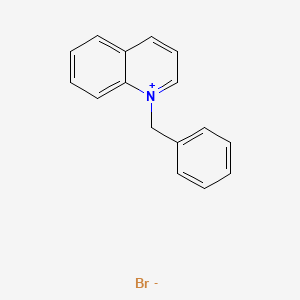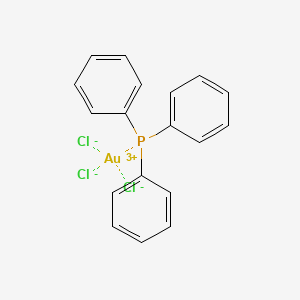
(Triphenylphosphine) gold(III) trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triphenylphosphine) gold(III) trichloride is an organometallic compound that consists of a gold atom coordinated to three chloride ions and one triphenylphosphine ligand. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphine) gold(III) trichloride typically involves the reaction of gold(III) chloride with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction can be represented as follows:
AuCl3+PPh3→(PPh3)AuCl3
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis is generally performed under controlled conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Triphenylphosphine) gold(III) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(V) complexes.
Reduction: It can be reduced to gold(I) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as thiolates or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands.
Applications De Recherche Scientifique
(Triphenylphosphine) gold(III) trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the preparation of gold nanoparticles and other gold-based materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (Triphenylphosphine) gold(III) trichloride involves its interaction with biological molecules and cellular components. The compound can bind to proteins and DNA, disrupting their normal functions and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound targets and kills cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but contains gold in the +1 oxidation state.
Triphenylphosphinegold(I) chloride: Another gold(I) complex with similar properties.
Triphenylphosphinegold(I) bromide: A gold(I) complex with bromide ligands instead of chloride.
Uniqueness
(Triphenylphosphine) gold(III) trichloride is unique due to its gold(III) oxidation state, which imparts different chemical reactivity and biological activity compared to gold(I) complexes
Propriétés
Formule moléculaire |
C18H15AuCl3P |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
gold(3+);triphenylphosphane;trichloride |
InChI |
InChI=1S/C18H15P.Au.3ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
Clé InChI |
QVJDTKXZVZTKLX-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




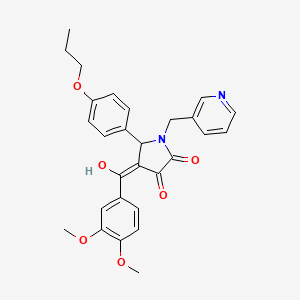
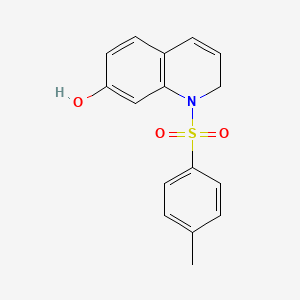
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
